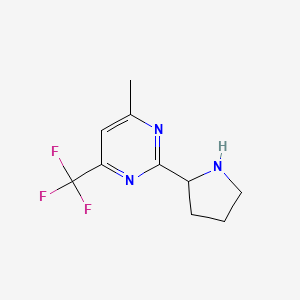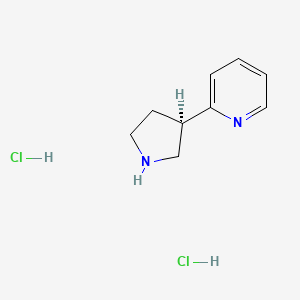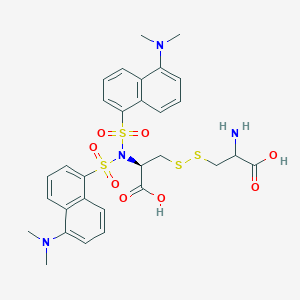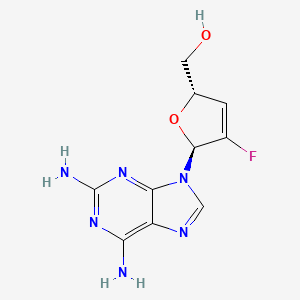![molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by (3aR,9bS)-, suggests that it has unique three-dimensional structural properties that may influence its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]quinolines typically involves multi-step processes. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method allows for the formation of tetrahydroquinolines and pyrrolo[3,4-c]quinolines with an all-carbon quaternary stereogenic center.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable and practical strategies. The aforementioned synthetic route is practical and scalable, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and biological activities.
Tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
Uniqueness
The unique stereochemistry and specific functional groups of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
ZJHFVSCJIQAGQF-YPMHNXCESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




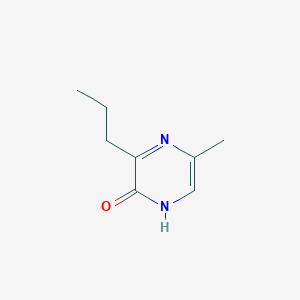
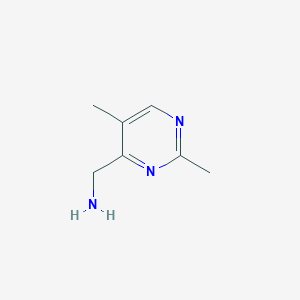
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

